2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative characterized by a sulfanyl linkage bridging the triazole core and the acetamide side chain. Key structural features include:
- Triazole substituents: A 4-tert-butylphenyl group at position 5 and a 4-methoxyphenyl group at position 4 of the triazole ring.
- Acetamide side chain: The N-(4-chloro-2-methylphenyl) group introduces a chloro substituent (electron-withdrawing) and a methyl group (hydrophobic), which may modulate solubility and target affinity.
Predicted physicochemical properties from collision cross-section (CCS) data indicate a [M+H]+ ion with a CCS of 229.9 Ų, suggesting a moderately compact molecular conformation . No direct bioactivity or patent data are currently available, necessitating reliance on structural analogs for functional insights.
Properties
CAS No. |
477313-66-9 |
|---|---|
Molecular Formula |
C28H29ClN4O2S |
Molecular Weight |
521.1 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C28H29ClN4O2S/c1-18-16-21(29)10-15-24(18)30-25(34)17-36-27-32-31-26(19-6-8-20(9-7-19)28(2,3)4)33(27)22-11-13-23(35-5)14-12-22/h6-16H,17H2,1-5H3,(H,30,34) |
InChI Key |
NWNGDTMKQQLHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable halogenated precursor.
Substitution of Phenyl Groups: The substituted phenyl groups are introduced through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the triazole derivative with N-(4-chloro-2-methylphenyl)acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenated precursors and nucleophiles like thiols or amines are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound has been tested against Staphylococcus aureus and Escherichia coli, demonstrating potent inhibitory effects. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .
Anticancer Properties
The triazole moiety in the compound is known for its role in anticancer activity. Several derivatives of triazoles have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have suggested that this compound can inhibit the proliferation of cancer cell lines, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may also possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell models, indicating its potential use in treating inflammatory diseases .
Agricultural Applications
Fungicidal Activity
The compound's structure suggests potential fungicidal applications. Triazole derivatives are widely recognized for their antifungal properties, and this compound could be effective against a range of plant pathogens. Field trials are needed to assess its efficacy as a fungicide in agricultural settings .
Pesticide Development
Given its biological activity, there is potential for this compound to be developed into a pesticide. Its ability to target specific pathways in pests could lead to the creation of safer and more effective pest control agents .
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices. Research into polymer composites containing triazole derivatives has shown improved mechanical properties and thermal stability. This opens avenues for applications in coatings, adhesives, and other materials where enhanced performance is desired .
Case Studies
| Study | Findings | Application Area |
|---|---|---|
| Study 1: Antimicrobial Efficacy | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong antibacterial activity | Medicinal Chemistry |
| Study 2: Anticancer Activity | Inhibition of cancer cell proliferation in vitro; potential apoptosis induction | Cancer Research |
| Study 3: Fungicidal Properties | Effective against common agricultural pathogens; field trials suggested | Agriculture |
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in its activity. The compound may bind to enzymes or receptors, inhibiting their function or modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on CCS : The target compound exhibits a lower CCS (229.9 Ų) compared to its methoxy- and methyl-substituted analog (237.9 Ų), likely due to reduced steric hindrance from the absence of a 5-methyl group .
- Electron-Donating vs. Withdrawing Groups : Replacement of the 4-methoxyphenyl group (electron-donating) with a 4-chlorophenyl (electron-withdrawing) in other analogs (e.g., ) may alter electronic distribution and ligand-receptor interactions.
Bioactivity Trends
While direct bioactivity data for the target compound are unavailable, insights can be drawn from related structures:
- Plant Growth Regulation : Substituted triazole-thiones () show bioactivity at low concentrations, hinting at possible agrochemical applications for the target compound.
Target Interactions
highlights that bioactivity profiles correlate with structural similarity. The target compound’s 4-chloro-2-methylphenyl group may enhance hydrophobic interactions with protein targets, while the 4-methoxyphenyl group could participate in hydrogen bonding.
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This compound contains a triazole ring, a sulfanyl group, and various aromatic substituents, which may contribute to its interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is with an approximate molecular weight of 465.02 g/mol. Its structure can be represented as follows:
Preliminary studies suggest that the biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cell signaling pathways. The presence of the triazole ring allows for potential interactions with enzymes and receptors, which are crucial in regulating cellular functions such as growth and proliferation.
Anticancer Properties
Research indicates that this compound may exhibit anticancer activity by targeting key enzymes involved in tumor growth. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Activity
Additionally, the compound has shown promise as an antimicrobial agent . It has been tested against a range of bacterial strains, demonstrating significant inhibitory effects. The sulfanyl group may enhance its interaction with microbial targets, contributing to its efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar triazole derivatives, providing insights into the potential applications of this compound:
- Inhibition of Kinases : A study highlighted the ability of triazole derivatives to inhibit protein kinases associated with cancer progression. The specific mechanism involves competitive inhibition at the ATP-binding site of these kinases.
- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial efficacy of triazole compounds against pathogenic bacteria. Results indicated that modifications in the aromatic substituents significantly affect the potency of these compounds.
- Cell Viability Assays : Various cell viability assays have been employed to assess the cytotoxic effects of this compound on cancer cell lines. Data revealed a dose-dependent response, underscoring its potential as an anticancer agent.
Data Table: Biological Activity Overview
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including triazole ring formation, sulfanyl group introduction, and acetamide coupling. Key optimizations include:
- Reagent selection : Use halogenating agents (e.g., POCl₃) for functional group activation and coupling agents (e.g., EDC/HOBt) for amide bond formation .
- Reaction conditions : Temperature control (e.g., 60–80°C for triazole cyclization) and solvent choice (e.g., DMF for polar intermediates) to minimize side reactions .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate high-purity product .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires a combination of spectroscopic and analytical techniques:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl at δ 1.3 ppm, methoxy at δ 3.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₂₈H₂₉ClN₄O₂S, exact mass 528.17 g/mol) .
- X-ray crystallography : Resolve 3D conformation, particularly for the triazole ring and sulfanyl-acetamide linkage .
Table 1: Key Structural Characterization Techniques
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in biological activity (e.g., IC₅₀ variations in enzyme inhibition) may arise from:
- Assay conditions : Differences in pH, temperature, or solvent (e.g., DMSO concentration affecting ligand solubility) .
- Target specificity : Off-target interactions due to the compound’s sulfanyl group, which can bind non-specifically to cysteine residues .
- Solution : Conduct dose-response curves under standardized conditions and use orthogonal assays (e.g., SPR for binding kinetics) to validate results .
Q. What computational methods are effective for predicting binding modes and SAR?
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases). The tert-butyl group shows hydrophobic packing in enzyme active sites .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with bioactivity trends .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical binding residues .
Q. How can pharmacokinetic properties be optimized without compromising activity?
- Lipophilicity adjustments : Replace the methoxyphenyl group with a pyridyl moiety to enhance solubility while maintaining potency .
- Prodrug strategies : Introduce ester groups at the acetamide nitrogen to improve oral bioavailability .
- Metabolic stability : Use hepatic microsome assays to identify vulnerable sites (e.g., sulfanyl oxidation) and modify substituents (e.g., fluorination) .
Methodological Considerations
Q. What experimental designs are recommended for SAR studies?
- Stepwise substitution : Systematically vary substituents on the triazole (e.g., tert-butyl → methyl) and phenyl rings (e.g., Cl → F) to map activity cliffs .
- Control groups : Include analogs lacking the sulfanyl group to isolate its contribution to target binding .
- Data normalization : Express activity relative to a reference inhibitor (e.g., staurosporine for kinase assays) to minimize inter-experimental variability .
Q. How should researchers handle stability and storage challenges?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfanyl group .
- Hydrolysis risk : Avoid aqueous buffers with pH > 8.0, which can cleave the acetamide bond .
- Long-term stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to determine shelf-life .
Data Contradiction Analysis Framework
| Factor | Potential Impact | Mitigation Strategy |
|---|---|---|
| Purity differences | False activity signals | Re-purify via prep-HPLC (>98% purity) |
| Assay variability | Inconsistent IC₅₀ values | Use internal controls and replicate assays (n ≥ 3) |
| Solvent effects | Altered ligand conformation | Standardize DMSO concentration (<1% v/v) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
